molecular formula C8H5Br3O2 B12096388 2-(2,4,6-Tribromophenyl)acetic acid CAS No. 58380-13-5

2-(2,4,6-Tribromophenyl)acetic acid

Cat. No.: B12096388
CAS No.: 58380-13-5
M. Wt: 372.84 g/mol
InChI Key: UVEAAZLVQZJOIV-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenylacetic acid is an organic compound characterized by the presence of three bromine atoms attached to a phenyl ring, which is further connected to an acetic acid moiety. This compound is known for its significant applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-tribromophenylacetic acid typically involves the bromination of phenylacetic acid. The process begins with the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2, 4, and 6 positions on the phenyl ring.

Industrial Production Methods: Industrial production of 2,4,6-tribromophenylacetic acid follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically followed by purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromophenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding brominated benzoic acids.

    Reduction: Reduction reactions can remove bromine atoms, leading to less brominated derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

    Oxidation: Brominated benzoic acids.

    Reduction: Less brominated phenylacetic acids.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

Scientific Research Applications

2,4,6-Tribromophenylacetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4,6-tribromophenylacetic acid involves its interaction with specific molecular targets. The bromine atoms on the phenyl ring enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The acetic acid moiety can interact with biological molecules, potentially leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

    2,4,6-Tribromophenol: Similar in structure but lacks the acetic acid moiety.

    2,4-Dibromophenylacetic acid: Contains two bromine atoms instead of three.

    2,4,6-Trichlorophenylacetic acid: Contains chlorine atoms instead of bromine.

Uniqueness: 2,4,6-Tribromophenylacetic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and potential applications. The combination of the phenyl ring with the acetic acid moiety further enhances its versatility in various chemical and biological contexts.

Properties

CAS No.

58380-13-5

Molecular Formula

C8H5Br3O2

Molecular Weight

372.84 g/mol

IUPAC Name

2-(2,4,6-tribromophenyl)acetic acid

InChI

InChI=1S/C8H5Br3O2/c9-4-1-6(10)5(3-8(12)13)7(11)2-4/h1-2H,3H2,(H,12,13)

InChI Key

UVEAAZLVQZJOIV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)CC(=O)O)Br)Br

Origin of Product

United States

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